molecular formula C7H16Cl2F2N2 B15302421 (2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride

(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride

Cat. No.: B15302421
M. Wt: 237.12 g/mol
InChI Key: ZVHNXWXXHOITDP-ILKKLZGPSA-N
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Description

(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family It is characterized by the presence of a difluoroethyl group and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride typically involves the reaction of 2,2-difluoroethylamine with 2-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2,2-difluoroethyl)piperazine dihydrochloride
  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid

Uniqueness

(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is unique due to the presence of both a difluoroethyl group and a methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.12 g/mol

IUPAC Name

(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine;dihydrochloride

InChI

InChI=1S/C7H14F2N2.2ClH/c1-6-4-10-2-3-11(6)5-7(8)9;;/h6-7,10H,2-5H2,1H3;2*1H/t6-;;/m0../s1

InChI Key

ZVHNXWXXHOITDP-ILKKLZGPSA-N

Isomeric SMILES

C[C@H]1CNCCN1CC(F)F.Cl.Cl

Canonical SMILES

CC1CNCCN1CC(F)F.Cl.Cl

Origin of Product

United States

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